

# Validating the Long-Term Suppressive Effects of Histrelin Implants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



**Histrelin**, a potent gonadotropin-releasing hormone (GnRH) agonist, offers a long-term solution for conditions requiring sustained suppression of sex hormones.[1][2] Delivered via a subcutaneous, non-biodegradable implant, it provides continuous drug release for at least 12 months, presenting a significant advantage over more frequent injections of other GnRH agonists.[1][3] This guide provides an objective comparison of the long-term performance of **Histrelin** implants against alternative treatments in central precocious puberty (CPP), advanced prostate cancer, and gender-affirming care, supported by experimental data and detailed methodologies.

### **Mechanism of Action: The GnRH Agonist Effect**

**Histrelin** is a synthetic analog of the naturally occurring GnRH.[1] Like endogenous GnRH, it initially binds to GnRH receptors on pituitary gonadotrophs, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][4] This can lead to a temporary increase in gonadal steroids like testosterone and estradiol.[1] However, the continuous, non-pulsatile administration from the implant leads to the downregulation of GnRH receptors and desensitization of the pituitary gland.[1][4] This sustained action effectively inhibits the secretion of LH and FSH, thereby reducing sex hormone production to prepubertal or castrate levels.[1][5]







Click to download full resolution via product page

Caption: GnRH agonist mechanism on the Hypothalamic-Pituitary-Gonadal (HPG) axis.

### **Application in Central Precocious Puberty (CPP)**

**Histrelin** implants (Supprelin® LA) are a standard treatment for children with CPP, a condition involving the premature reactivation of the HPG axis.[6][7] The therapeutic goal is to halt pubertal progression, slow the rapid bone maturation that can compromise adult height, and allow puberty to resume at a more appropriate age.[6][7]

Long-term studies have consistently demonstrated that once-yearly **Histrelin** implants effectively provide sustained suppression of the HPG axis.[6][8] This leads to the regression of secondary sexual characteristics, a decrease in the ratio of bone age to chronological age, and



a significant improvement in predicted adult height.[6][9] Upon implant removal, the HPG axis recovers, with LH and FSH levels returning to pubertal levels within six months.[6]

### **Comparison with Leuprolide Acetate in CPP**

Leuprolide acetate, administered as a depot injection every 1, 3, or 6 months, is a common alternative for treating CPP.[3][10] While both are effective, the **Histrelin** implant offers a less frequent administration schedule.

| Parameter                 | Histrelin Implant (Once-<br>Yearly)                                                       | Leuprolide Injections<br>(Monthly/Quarterly)                                          |
|---------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Mean Treatment Duration   | 26.7 ± 14.8 months[10][11]                                                                | 14.1 ± 12.1 months[10][11]                                                            |
| Hormonal Suppression      | Suppressed LH levels (<4 mIU/mL) maintained for up to 6 years of treatment.[6]            | Effective suppression with monthly or quarterly injections. [6]                       |
| Predicted Adult Height    | Significant improvement; e.g., a 10.7 cm gain in treatment-naive girls over 60 months.[6] | Long-term data show effective improvement in final height.[6]                         |
| Treatment Discontinuation | Lower rates of discontinuation compared to leuprolide.[11]                                | Higher rates of switching to<br>Histrelin (12.3%) than vice-<br>versa (3.6%).[10][11] |
| Annual Treatment Costs    | Median annual costs slightly lower (\$23,071) than leuprolide.[11]                        | Median annual costs were<br>\$27,021 in one claims<br>database study.[11]             |

## Experimental Protocol: Phase 3 Multicenter Trial of Histrelin in CPP

This protocol is based on a long-term, open-label extension study validating the efficacy and safety of the **Histrelin** implant.[6][8][9]

• Objective: To evaluate the long-term safety and efficacy of the 12-month **Histrelin** implant for continuous gonadotropin suppression in children with CPP.



- Study Design: A phase 3, prospective, open-label, multicenter extension study.[6][9]
- Participants: 36 children (both treatment-naive and those with prior GnRHa therapy) with CPP who completed an initial 12-month trial.[6][9]
- Intervention: Upon removal of the previous implant, a new 50 mg **Histrelin** implant was inserted subcutaneously in the upper arm. This was repeated annually as needed.[6][12]
- Primary Outcome Measures:
  - Hormonal Suppression: Luteinizing hormone (LH) response to a GnRH stimulation test.
     Suppression was defined as a peak stimulated LH level of <4 mIU/mL.[6]</li>
  - Clinical Suppression: Assessment of pubertal progression using Tanner staging.
- Secondary Outcome Measures:
  - Auxologic parameters: Height, weight, growth velocity, and bone age.[6]
  - Predicted adult height (PAH).[6]
  - Safety and tolerability, including adverse events and implant site reactions.
- Monitoring Schedule: Hormone levels and auxologic parameters were measured periodically for up to 6 years, with a post-treatment follow-up for up to 1 year after the final implant removal.[6][8]





Click to download full resolution via product page

Caption: Workflow for a long-term Histrelin implant trial in CPP.



### **Application in Advanced Prostate Cancer**

For advanced prostate cancer, androgen deprivation therapy (ADT) is a cornerstone of treatment.[13] **Histrelin** implants (formerly Vantas®) provide a continuous, long-term method to suppress serum testosterone to castrate levels (≤50 ng/dL), which is crucial for managing the disease.[13][14]

Studies show that the once-yearly **Histrelin** implant effectively and consistently maintains testosterone suppression for multiple treatment cycles, with some studies demonstrating efficacy for up to four years or more.[14][15] In one study, over 70% of patients received three consecutive implants, and mean testosterone levels remained well below the castration threshold.[14]

### **Comparison of GnRH Agonists in Prostate Cancer**

Multiple GnRH agonists are available for ADT, differing primarily in their formulation and administration schedule.[16]



| Parameter                | Histrelin Implant (Once-<br>Yearly)                                                            | Leuprolide/Goserelin<br>Injections (1, 3, 4, or 6-<br>month depots)                        |
|--------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Administration Frequency | Once every 12 months via subcutaneous implant.[16]                                             | Intramuscular or subcutaneous injection every 1, 3, 4, or 6 months.[16]                    |
| Testosterone Suppression | Consistently suppresses testosterone to <50 ng/dL; 88% of patients achieved <20 ng/dL.[13][17] | Effective at achieving and maintaining castrate levels of testosterone.[16]                |
| Long-Term Efficacy       | Suppression maintained for over 4 years with repeated implants.[14]                            | Long-term efficacy is well-<br>established.[16]                                            |
| Patient Convenience      | Fewer office visits for administration.[14]                                                    | Requires more frequent visits for injections.                                              |
| Adverse Events           | Most common is hot flashes (64.4%); implant site reactions can occur.[14]                      | Similar systemic side effects (hot flashes, loss of libido); injection site reactions.[18] |

## Experimental Protocol: Long-Term Histrelin Trial in Prostate Cancer

This protocol is based on a study evaluating the long-term efficacy of **Histrelin** in men with advanced prostate cancer.[17]

- Objective: To evaluate the therapeutic efficacy of a once-yearly Histrelin implant in achieving and maintaining testosterone suppression.
- Study Design: Prospective, open-label, single-arm study.
- Participants: 131 men with histologically confirmed advanced prostate cancer.[17]
- Intervention: A single 50 mg Histrelin implant was inserted subcutaneously.



- Primary Outcome Measures:
  - Serum testosterone levels, with the primary goal of achieving and maintaining castration levels (≤50 ng/dL).
- Secondary Outcome Measures:
  - Prostate-specific antigen (PSA) levels.
  - Histrelin serum concentration profile.
  - Safety and tolerability.
- Monitoring Schedule: Testosterone and PSA levels were measured monthly for one year.[17]

### **Application in Gender-Affirming Care**

For transgender and non-binary (TG/NB) youth, **Histrelin** implants are used for puberty suppression.[19] This intervention provides time to explore gender identity without the distress of developing secondary sex characteristics incongruent with their identity.[20] While this is an off-label use, evidence strongly supports its efficacy.[2]

Multiple retrospective studies have shown that a single **Histrelin** implant can effectively suppress puberty for well beyond the FDA-approved 12-month duration, often for two years or more.[19][21][22] This extended efficacy reduces the need for frequent procedures, lowering both costs and morbidity for patients.[19][20]



| Parameter                     | Finding in Transgender/Non-Binary Youth                                                                                           |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Average Duration of Efficacy  | A single implant maintained clinical/biochemical suppression for an average of 37.5 ± 13.6 months in one study.[19][23]           |
| Hormonal Suppression          | Significant decreases in LH, FSH, and endogenous sex steroids (testosterone or estradiol) are maintained.[22]                     |
| Pubertal Escape               | Escape from suppression is possible but typically occurs after extended use (e.g., average of 30.4 months in one cohort).[19][23] |
| Implant Removal Complications | Complications like implant breakage are infrequent, even after extended use (e.g., 3 out of 23 removals in one study).[19]        |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Histrelin LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. What is Histrelin Acetate used for? [synapse.patsnap.com]
- 5. Effective long-term androgen suppression in men with prostate cancer using a hydrogel implant with the GnRH agonist histrelin PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Continuous Suppression With Once-Yearly Histrelin Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histrelin Implant: MedlinePlus Drug Information [medlineplus.gov]

### Validation & Comparative





- 8. Long-Term Continuous Suppression With Once-Yearly Histrelin Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial [scholarworks.indianapolis.iu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical characteristics and treatment patterns with histrelin acetate subcutaneous implants vs. leuprolide injections in children with precocious puberty: a real-world study using a US claims database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. canjurol.com [canjurol.com]
- 14. Long-term efficacy and tolerability of once-yearly histrelin acetate subcutaneous implant in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Term Efficacy and Tolerability of Abdominal Once-Yearly Histrelin Acetate Subcutaneous Implants in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of testosterone suppression in men receiving histrelin, a novel GnRH agonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Extended Use of Histrelin Implant in Pediatric Patients PMC [pmc.ncbi.nlm.nih.gov]
- 20. Once-yearly implanted puberty blockers may last for two years or more | Gender Analysis [genderanalysis.net]
- 21. Long-term experience with the use of a single histrelin implant beyond one year in patients with central precocious puberty PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lu, E Effective Duration of Histrelin Acetate Implants for Puberty Suppression in Transgender Youth UC College of Medicine [uccom.mediaspace.kaltura.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating the Long-Term Suppressive Effects of Histrelin Implants: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673308#validating-the-long-term-suppressive-effects-of-histrelin-implants]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com